

Formation of Ikaite in Deep-Sea and Polar Environments: A Technical Guide

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Compound of Interest

Compound Name: Calcium carbonate hexahydrate

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Abstract

Ikaite ($\text{CaCO}_3 \cdot 6\text{H}_2\text{O}$) is a metastable, hydrated calcium carbonate mineral that forms under specific, cold environmental conditions, primarily in deep-sea sediments and polar regions.[1] [2] Its transient nature and transformation into calcite pseudomorphs, known as glendonites, make it a significant indicator for paleoclimatic reconstructions.[2][3] This technical guide provides a comprehensive overview of the geochemical and biogeochemical processes governing ikaite formation. It details the critical environmental parameters, the role of various inhibitors and promoters, and established experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in geochemistry, oceanography, and materials science, including those in drug development interested in biomineralization processes.

Introduction

Calcium carbonate hexahydrate, or ikaite, is a unique mineral due to its formation as a metastable phase at low temperatures and high pressures, conditions prevalent in deep-sea and polar environments.[2][3] While thermodynamically unstable at standard surface conditions, its presence in diverse settings such as marine sediments, sea ice, and alkaline springs highlights the kinetic factors that favor its precipitation over more stable anhydrous calcium carbonate polymorphs like calcite and aragonite.[2][4] The formation of ikaite is intricately linked to biogeochemical cycles, particularly the carbon cycle, and its preservation as glendonite pseudomorphs in the geological record provides valuable insights into past cold climates.[2][5]

Geochemical and Environmental Controls on Ikaite Formation

The precipitation of ikaite is governed by a combination of physical and chemical parameters. Low temperatures are a primary requirement, with natural occurrences typically observed below 7°C.[6] While thermodynamically stable only at very high pressures, ikaite can form metastably at lower pressures characteristic of deep-sea and polar settings.[2]

High alkalinity and supersaturation of calcium carbonate are also crucial for ikaite precipitation.[2][7] These conditions are often generated in organic-rich sediments through microbial processes like sulfate reduction and the anaerobic oxidation of methane, which increase the concentration of bicarbonate ions in pore fluids.[5][7]

The Role of Inhibitors and Promoters

The presence of certain ions and organic compounds in the formation environment plays a critical role in favoring ikaite precipitation by inhibiting the nucleation and growth of more stable calcite.

- **Magnesium (Mg^{2+}):** Magnesium ions are effective inhibitors of calcite growth.[4][8] Experimental studies have demonstrated that in the absence of magnesium, calcite precipitates instead of ikaite under similar conditions.[4][9]
- **Phosphate (PO_4^{3-}):** Phosphate is another potent inhibitor of calcite formation and has been shown to stabilize ikaite.[4][7] High phosphate concentrations are often found in environments where ikaite forms.[2]
- **Sulfate (SO_4^{2-}):** Sulfate can also inhibit calcite precipitation, and its presence, often in conjunction with magnesium, can favor ikaite formation.[4][8]
- **Organic Compounds:** Dissolved organic compounds, particularly acidic amino acids like aspartic acid and glutamic acid, resulting from intense microbial metabolism, can promote the nucleation of ikaite.[2][3]
- **Mineral Surfaces:** The presence of mineral surfaces, such as quartz and mica, can promote the nucleation of ikaite over calcite and vaterite by expanding the supersaturation range for ikaite formation.[1][10]

Data Presentation: Quantitative Conditions for Ikaite Formation

The following tables summarize the quantitative data from various studies on the conditions conducive to ikaite formation.

Table 1: Environmental Parameters for Natural Ikaite Occurrences

Location	Temperature (°C)	Pressure (bar)	pH	Key Inhibitors Present	Citation
Bransfield Strait, Antarctica (sediments)	-1.4	>200	-	Phosphate, Organic Compounds	[2] [3]
Ikka Fjord, Greenland (tufa columns)	<6	-	10.1 - 10.7	Magnesium, Sulfate	[4] [9]
Antarctic and Arctic Sea Ice	-	-	-	Phosphate	[11]
Nankai Trough (deep-sea fan)	Low	High	-	-	[12]
Congo (deep-sea fan)	Low	High	-	-	[12]

Table 2: Experimental Conditions for Synthetic Ikaite Precipitation

Experiment Type	Temperature (°C)	pH Range	Key Reagents/Conditions	Precipitated Phase	Citation
Simulation of Ikka Fjord	5	>9.3	Synthetic seawater with Mg^{2+} , $Na_2CO_3/NaHCO_3$ solution	Ikaite	[4] [9]
Simulation of Ikka Fjord	5	-	Synthetic seawater without Mg^{2+} , $Na_2CO_3/NaHCO_3$ solution	Calcite	[4] [9]
Sea Ice Brine Simulation	0	8.5 - 9.0	Artificial seawater, varying salinity and phosphate	Ikaite	[13]
General Synthesis	5 - 15	-	No phosphate added	Ikaite	[4]
General Synthesis	20	-	-	Amorphous $CaCO_3$	[14]
Nucleation Study	up to 35	-	High supersaturation and inhibitor concentration	Ikaite Nucleation	[15]

Experimental Protocols

This section details generalized methodologies for the laboratory synthesis and characterization of ikaite, based on protocols described in the cited literature.

Synthesis of Ikaite Simulating Ikka Fjord Conditions

This protocol is adapted from experiments designed to replicate the conditions of Ikka Fjord.[\[4\]](#)
[\[9\]](#)

Materials:

- Natural or synthetic seawater (with and without Mg^{2+} and SO_4^{2-})
- 0.1 M Sodium Carbonate (Na_2CO_3) solution
- 0.1 M Sodium Bicarbonate (NaHCO_3) solution
- Cooling bath or temperature-controlled room
- Peristaltic pump
- Reaction vessel

Procedure:

- Maintain the temperature of the seawater and reagent solutions at $5.00 \pm 0.03^\circ\text{C}$ using a cooling bath.
- Prepare a sodium carbonate/bicarbonate solution with a specific ratio to achieve the desired pH. For example, ratios of 1:1, 3:1, and 4:1 of 0.1 M Na_2CO_3 to 0.1 M NaHCO_3 yield pH values of 10.1, 10.6, and 10.7, respectively, at 5°C .[\[4\]](#)
- Place a known volume of the seawater into the reaction vessel within the cooling bath.
- Slowly add the sodium carbonate/bicarbonate solution to the seawater at a constant rate using a peristaltic pump.
- Allow the precipitation reaction to proceed for a set duration (e.g., several hours).
- Collect the precipitate by filtration, ensuring the sample remains cold to prevent decomposition.

Characterization of Ikaite

Due to its thermal instability, ikaite requires characterization at low temperatures.

X-Ray Diffraction (XRD):

- To preserve the ikaite crystals, cool the sample holder to approximately -18°C before analysis.[\[4\]](#)
- Perform a relatively short scan to identify the mineral phases present.[\[4\]](#)

Scanning Electron Microscopy (SEM):

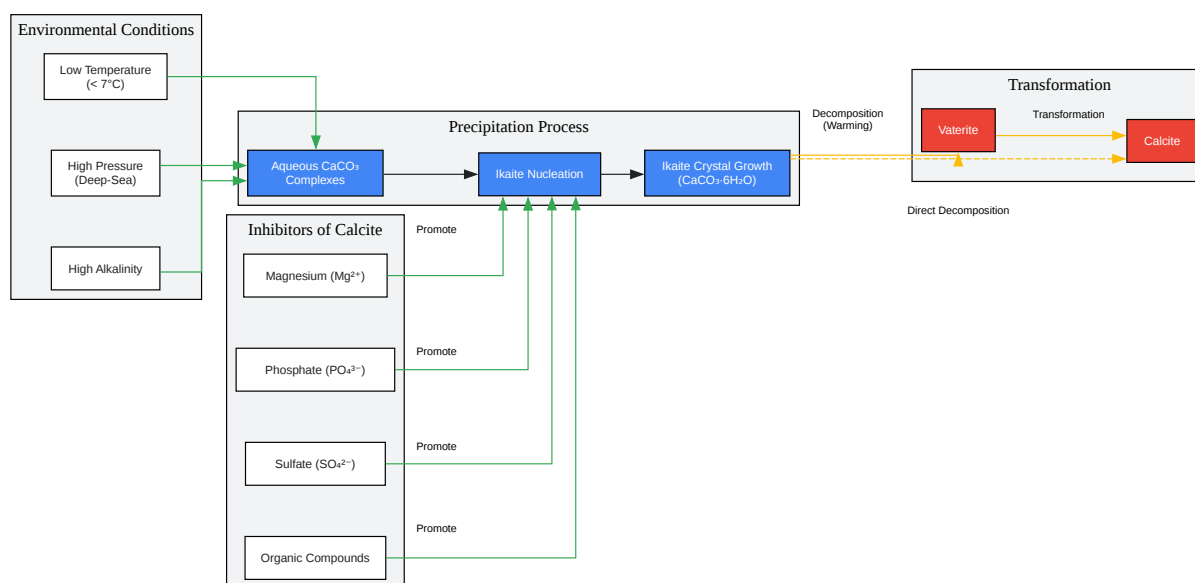
- Use a cryo-SEM system to visualize the morphology of the ikaite crystals without decomposition.[\[4\]](#)

Raman Spectroscopy:

- Confocal Raman microscopy can be used for phase identification of the crystals.[\[16\]](#)

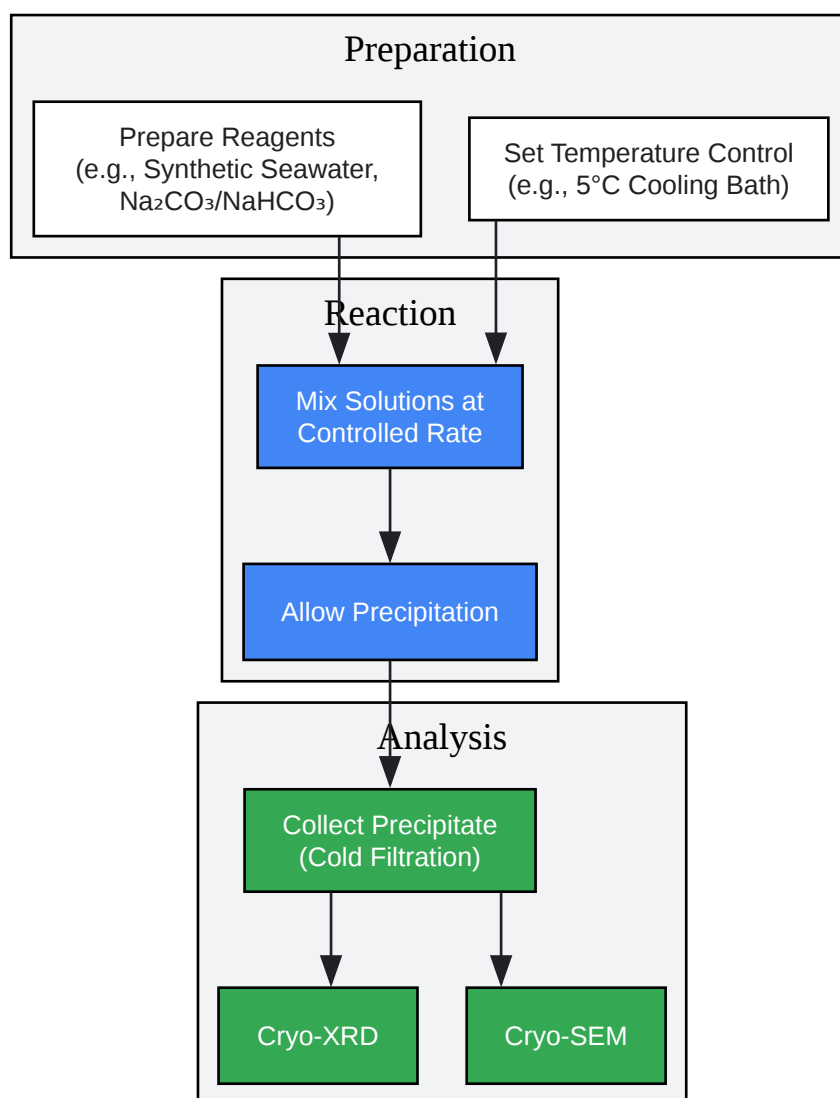
Visualizations: Pathways and Workflows

The following diagrams illustrate the key processes in ikaite formation.



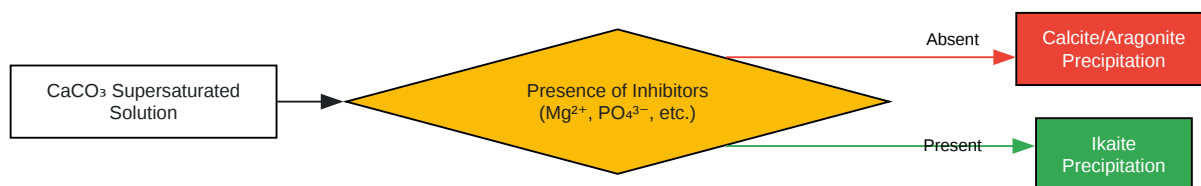
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Caption: Geochemical pathway of ikaite formation and transformation.



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Caption: General experimental workflow for ikaite synthesis and characterization.



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Caption: Logical relationship of inhibitors in determining carbonate polymorph.

Conclusion

The formation of ikaite in deep-sea and polar environments is a complex process controlled by a delicate interplay of low temperatures, high pressures, specific geochemical conditions, and the presence of kinetic inhibitors. Understanding these formation pathways is not only crucial for interpreting past climate records through glendonite pseudomorphs but also offers insights into the fundamental mechanisms of biomineralization and crystal growth in challenging environments. The experimental protocols and data presented in this guide provide a foundation for further research into this enigmatic mineral and its potential applications.

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- To cite this document: BenchChem. [Formation of Ikaite in Deep-Sea and Polar Environments: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093592#formation-of-ikaite-in-deep-sea-and-polar-environments]

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